9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)-
Overview
Description
9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, hydroxy, and phenylamino groups attached to the anthracenedione core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- typically involves multi-step organic reactions. One common method includes the nitration of anthraquinone followed by reduction to introduce the amino group. Subsequent hydroxylation and phenylamination steps are carried out under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The use of catalysts and optimized reaction conditions ensures high yield and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under specific conditions to achieve substitution.
Major Products
Scientific Research Applications
9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and as an analytical reagent for metal ion detection.
Mechanism of Action
The compound exerts its effects primarily through the intercalation into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase enzymes, leading to DNA strand breaks and apoptosis in cancer cells. The presence of hydroxy and amino groups enhances its binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
1-Amino-9,10-anthracenedione: A simpler derivative with similar applications but lacking the additional hydroxy and phenylamino groups.
1,4-Dihydroxy-9,10-anthracenedione: Known for its use in the synthesis of various dyes and as an intermediate in pharmaceutical production.
Uniqueness
9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- is unique due to the combination of amino, hydroxy, and phenylamino groups, which confer enhanced biological activity and specificity in its applications. This makes it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
1-amino-5-anilino-4,8-dihydroxyanthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-11-6-8-13(23)17-15(11)19(25)18-14(24)9-7-12(16(18)20(17)26)22-10-4-2-1-3-5-10/h1-9,22-24H,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAIAPNVNORHCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064277 | |
Record name | 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6370-89-4 | |
Record name | 1-Amino-4,8-dihydroxy-5-(phenylamino)-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6370-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006370894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9,10-Anthracenedione, 1-amino-4,8-dihydroxy-5-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-4,8-dihydroxy-5-(phenylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.264 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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